

Fenpyrazamine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenpyrazamine

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Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It is recognized for its high efficacy against a range of fungal pathogens, particularly those from the Sclerotiniaceae family, such as *Botrytis cinerea* (gray mold), *Sclerotinia sclerotiorum* (stem rot), and *Monilinia* spp. (brown rot)[2][3][4]. Its unique mode of action as a Sterol Biosynthesis Inhibitor (SBI) and its distinct chemical structure make it a valuable tool in crop protection and resistance management programs[5][6]. This technical guide provides an in-depth overview of the chemical properties and stability of **fenpyrazamine**.

Chemical Properties of Fenpyrazamine

The fundamental chemical and physical properties of **fenpyrazamine** are summarized in the table below. These characteristics are crucial for understanding its environmental fate, behavior, and formulation development.

Property	Value	References
IUPAC Name	S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate	[7]
CAS Registry No.	473798-59-3	[7]
Chemical Formula	C ₁₇ H ₂₁ N ₃ O ₂ S	[7]
Molecular Weight	331.43 g/mol	[8]
Physical Form	White to Off-White Solid	[8]
Melting Point	116.4 °C	[8]
Boiling Point	453.0 ± 55.0 °C (Predicted)	[8]
Density	1.227 g/cm ³	[8]
Vapor Pressure	2.89 x 10 ⁻⁸ Pa (at 25 °C)	[2]
Water Solubility	20.4 mg/L (at 20 °C)	[2]
Solubility in Organic Solvents (at 20°C)	Toluene: 113 g/LEthyl acetate: >250 g/LAcetone: >250 g/LMethanol: >250 g/L	[1]
Octanol-Water Partition Coefficient (log P _{ow})	3.52	[2]
pKa	3.22 ± 0.20 (Predicted)	[8]

Stability Profile

The stability of **fenpyrazamine** under various environmental conditions is a key factor in its efficacy and persistence.

Hydrolytic Stability

Fenpyrazamine's stability in aqueous environments is highly dependent on pH. It is stable under acidic conditions but degrades as the pH becomes neutral and alkaline. The degradation

half-life (DT_{50}) values are presented below. The major hydrolysis product at pH 7 and 9 has been identified as S-2188-DC[5][7].

pH	Temperature (°C)	DT_{50} (days)	References
4	50	Stable	[5]
7	20	~2503	[5]
7	25	~8314	[5]
7	50	32.6	[5]
9	20	24	[5]

Photolytic Stability

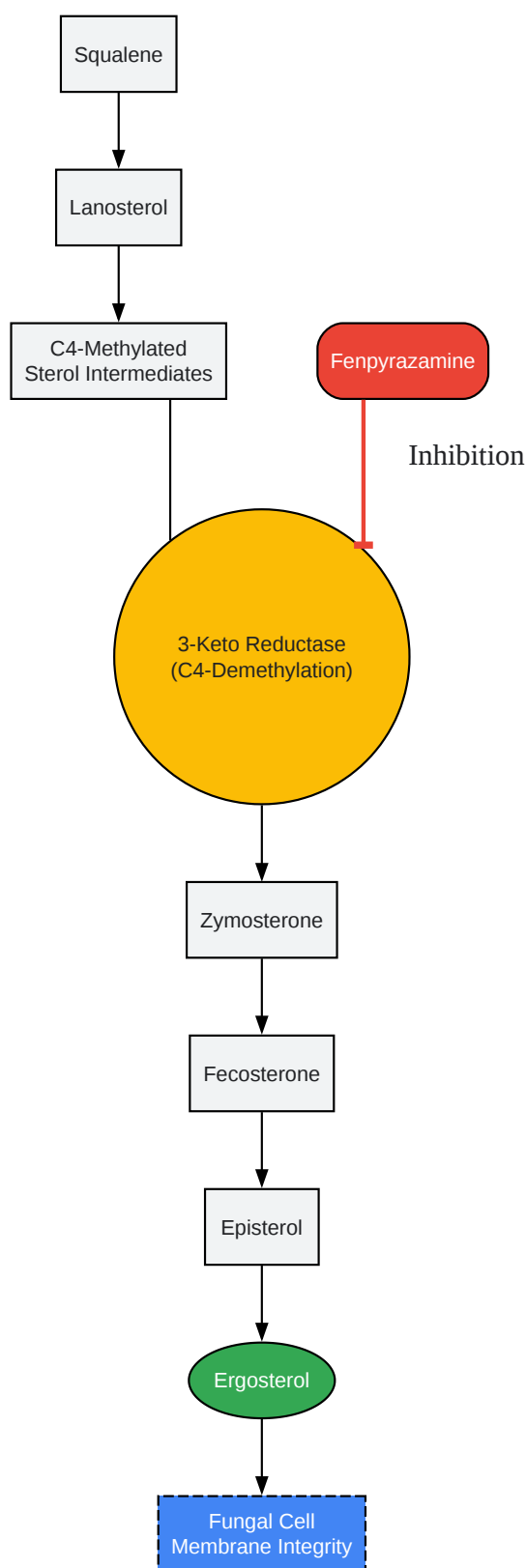
In the presence of light, **fenpyrazamine** undergoes degradation. Studies on soil surfaces have shown photodegradation half-lives ranging from 74 to 80 days at 20°C[1].

Thermal Stability

Fenpyrazamine demonstrates good thermal stability. No decomposition of the active ingredient was observed after storage at 40°C for 3 months[1]. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C, while for short-term storage, 0-4°C is suitable.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fenpyrazamine's fungicidal activity stems from its role as a Sterol Biosynthesis Inhibitor (SBI) [5]. It is classified under the Fungicide Resistance Action Committee (FRAC) code 17[5]. Specifically, **fenpyrazamine** targets and inhibits the enzyme 3-keto reductase, which is a critical component in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi[3][4][5]. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting the production of ergosterol, **fenpyrazamine** compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death[5].



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Fenpyrazamine's inhibition of 3-keto reductase in the ergosterol pathway.

Experimental Protocols

The determination of the chemical properties and stability of **fenpyrazamine** follows standardized methodologies, often adhering to guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method)

This procedure is based on standard pharmacopeia and OECD 102 guidelines.

- **Sample Preparation:** A small amount of dry, powdered **fenpyrazamine** is packed into a capillary tube to a height of 2.5-3.5 mm[9].
- **Apparatus:** A calibrated melting point apparatus with a heating block and a temperature probe is used[10][11].
- **Procedure:** The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point[9][12].
- **Data Recording:** The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range[9].

Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with solubility above 10⁻² g/L.

- **Principle:** An excess amount of **fenpyrazamine** is agitated in purified water at a constant temperature until equilibrium is reached[13][14][15].
- **Procedure:** a. A predetermined amount of **fenpyrazamine** is added to a flask containing a known volume of water. b. The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (20 ± 0.5 °C)[14][16]. c. Samples of the aqueous solution are taken at various time intervals to determine when saturation is achieved.
- **Analysis:** The samples are centrifuged or filtered to remove undissolved solid. The concentration of **fenpyrazamine** in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)[13].

Hydrolysis as a Function of pH (OECD 111)

This tiered test evaluates the abiotic degradation of a substance in water at different pH levels.

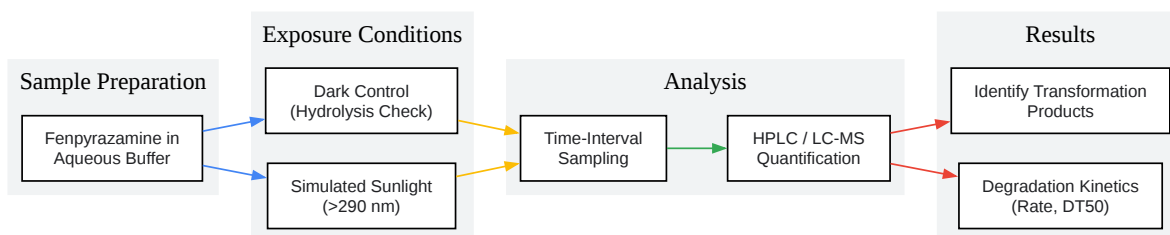
- Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9[17][18][19].
- Incubation: A known concentration of **fenpyrazamine** (typically ¹⁴C-labeled for ease of detection) is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or other relevant temperatures for higher-tier tests)[17][18].
- Sampling and Analysis: Aliquots are removed at specific time intervals. The concentration of the parent **fenpyrazamine** and any significant hydrolysis products (>10% of applied dose) are quantified using methods like HPLC with radiometric detection or LC-MS/MS[19][20].
- Calculation: The rate of hydrolysis and the DT₅₀ are calculated, assuming pseudo-first-order kinetics[19].

Phototransformation in Water (Direct Photolysis - OECD 316)

This test determines the degradation of a chemical due to the direct absorption of sunlight.

- Test Setup: A solution of **fenpyrazamine** in sterilized, buffered pure water is prepared. To differentiate between photolysis and other degradation pathways like hydrolysis, control samples are incubated in the dark[21][22].
- Irradiation: The test solution is exposed to a light source (e.g., a filtered xenon arc lamp) that simulates natural sunlight (wavelengths >290 nm)[21][22][23]. The incubation is performed at a constant temperature (e.g., 25°C).
- Sampling: Samples are collected at defined intervals throughout the exposure period[21].
- Analysis: The concentration of **fenpyrazamine** and its phototransformation products are analyzed, typically using HPLC or LC-MS/MS[21].

- Data Evaluation: The photolysis rate, quantum yield, and environmental half-life are determined from the concentration decline over time[21][23].



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Generalized workflow for a phototransformation study.

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- To cite this document: BenchChem. [Fenpyrazamine: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672532#fenpyrazamine-chemical-properties-and-stability>]

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